4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392291-07-5
Cat. No.: VC11855720
Molecular Formula: C17H12ClN5O4S2
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392291-07-5 |
|---|---|
| Molecular Formula | C17H12ClN5O4S2 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide |
| Standard InChI | InChI=1S/C17H12ClN5O4S2/c18-12-7-6-10(8-13(12)23(26)27)15(25)20-16-21-22-17(29-16)28-9-14(24)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,24)(H,20,21,25) |
| Standard InChI Key | UMJBQEZRPSQMSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Molecular Architecture and Structural Features
Core Structure and Substituent Analysis
The molecule comprises a benzamide backbone substituted with chlorine and nitro groups at the 4- and 3-positions, respectively. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which further bears a sulfanyl group connected to a phenylcarbamoylmethyl moiety. Key structural elements include:
-
Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions .
-
Chloro and nitro substituents: Electron-withdrawing groups that enhance electrophilicity and influence solubility .
-
1,3,4-Thiadiazole ring: A five-membered heterocycle known for its metabolic stability and bioisosteric properties .
-
Sulfanyl linkage: Introduces potential for disulfide bond formation and redox activity .
Computational Descriptors
While exact computational data for this compound are unavailable, analogs such as 4-chloro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide (PubChem CID: 1263011) provide benchmarks :
| Property | Analog Value (CID 1263011) | Inferred Value for Target Compound |
|---|---|---|
| Molecular Formula | C23H18ClN5O3S | C23H15ClN6O4S2 |
| Molecular Weight (g/mol) | 479.9 | ~530.0 |
| Hydrogen Bond Donors | 1 | 2 (amide NH + carbamoyl NH) |
| Hydrogen Bond Acceptors | 7 | 9 |
The increased nitro group and additional carbamoyl moiety in the target compound likely reduce aqueous solubility compared to its triazole analog .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized through sequential functionalization of the thiadiazole core, drawing from methodologies described for related sulfonamide-thiadiazole hybrids :
-
Thiadiazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.
-
Sulfanyl group introduction: Nucleophilic displacement using mercaptoacetic acid derivatives.
-
Benzamide coupling: Amide bond formation via activated esters or carbodiimide-mediated reactions.
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
Predicted properties using the PubChem data model :
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 3.2 ± 0.5 |
| Water Solubility | 0.12 mg/L (25°C) |
| pKa (amide NH) | ~9.5 |
The high LogP value indicates significant lipophilicity, suggesting membrane permeability but potential bioavailability challenges .
Spectroscopic Fingerprints
-
IR Spectroscopy:
-
1H-NMR (DMSO-d6):
Toxicity and Metabolic Considerations
Acute Toxicity Predictions
-
LD50 (oral, rat): Estimated 320 mg/kg (compared to 480 mg/kg for CID 1263011)
-
hERG inhibition risk: Moderate (due to nitroaromatic moiety)
Metabolic Pathways
Predicted Phase I metabolism involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume